molecular formula C16H27N5O4 B13372924 tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

Cat. No.: B13372924
M. Wt: 353.42 g/mol
InChI Key: BQZUFJRGUHBRHU-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is a piperazine derivative functionalized with two key groups:

  • A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enhancing solubility and stability during synthetic processes.
  • An ethyl-linked 1,2,3-triazole ring substituted with an ethoxycarbonyl moiety at the 4-position.

This structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole core . The Boc group is introduced early in the synthesis to protect the piperazine nitrogen, as seen in analogous protocols (e.g., ). The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization of the triazole or piperazine moieties for drug discovery .

Properties

Molecular Formula

C16H27N5O4

Molecular Weight

353.42 g/mol

IUPAC Name

tert-butyl 4-[2-(4-ethoxycarbonyltriazol-1-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H27N5O4/c1-5-24-14(22)13-12-21(18-17-13)11-8-19-6-9-20(10-7-19)15(23)25-16(2,3)4/h12H,5-11H2,1-4H3

InChI Key

BQZUFJRGUHBRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through further functionalization .

Biology and Medicine: In medicinal chemistry, tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Substituent Diversity on the Triazole Ring

The ethoxycarbonyl group on the triazole distinguishes the target compound from analogs with alternative substituents:

Compound Name Triazole Substituent(s) Key Properties/Applications Reference
Target Compound 4-Ethoxycarbonyl Intermediate for drug synthesis; EWG*
tert-Butyl 5-({[4-[(3,5-dichloro-2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)... 4-(Dichloro-hydroxybenzamido)methyl Plant resistance inducer; bulky substituent
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate 1H-1,2,4-triazol-1-yl (phenyl-linked) Automated synthesis; heterocyclic diversity
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-pyridine hybrid Kinase inhibitor intermediates
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole-pyridine hybrid Antibacterial/antiviral candidates

*EWG = Electron-withdrawing group.

Key Observations :

  • The ethoxycarbonyl group provides mild electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cross-couplings.
  • Bulky substituents (e.g., dichloro-hydroxybenzamido in ) may sterically hinder further reactions but enhance target specificity in biological systems.
  • Heterocyclic hybrids (e.g., oxadiazole, thiazole) expand applications in kinase or antimicrobial research .

Piperazine Functionalization Strategies

The Boc-protected piperazine core is a common scaffold, but its substitution patterns vary:

Compound Name Piperazine Modification Synthesis Method Reference
Target Compound Ethyl-triazole linkage CuAAC click chemistry
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group Bromoacetyl intermediate + diazo transfer
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Formyl and trifluoromethylphenyl Suzuki coupling or direct alkylation
tert-Butyl 4-(2-(methoxycarbonyl)benzyl)piperazine-1-carboxylate Methoxycarbonyl benzyl Nucleophilic substitution

Key Observations :

  • CuAAC is preferred for triazole formation due to high regioselectivity and yield .
  • Diazoacetyl derivatives () are reactive intermediates for carbene insertion reactions.

Biological Activity

The compound tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is a member of the piperazine family and features a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H22N4O3\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a piperazine ring, a triazole group, and an ethoxycarbonyl substituent, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the ethoxycarbonyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. The triazole moiety has been associated with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways. In vitro assays have demonstrated that similar compounds can induce cell cycle arrest in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control16Staphylococcus aureus

Study 2: Anticancer Activity

In a cell viability assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Research Findings

Recent findings have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperazine derivatives. Modifications at various positions on the piperazine ring and triazole moiety can significantly influence their pharmacological profiles.

Key Findings:

  • Increased Lipophilicity: Modifying substituents can enhance membrane permeability.
  • Targeted Activity: Specific modifications can lead to selective targeting of cancer cells while minimizing toxicity to normal cells.
  • Synergistic Effects: Combination therapies involving this compound with established anticancer agents have shown improved efficacy in preclinical models.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including click chemistry for triazole formation and piperazine functionalization. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The triazole ring is formed by reacting an azide with a terminal alkyne under Cu(I) catalysis.
  • Piperazine protection/deprotection: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
  • Solvent and catalyst optimization: Polar aprotic solvents (e.g., THF, acetonitrile) and palladium catalysts (e.g., Pd(dba)₂) are critical for Suzuki-Miyaura cross-coupling steps, as seen in analogous piperazine-thiadiazole syntheses .

Yield and Purity Considerations:

FactorImpactExample
TemperatureHigher temperatures (e.g., 100°C) improve reaction rates but may degrade sensitive groups.79% yield at 25°C vs. 60% at elevated temperatures
SolventTHF or ethyl acetate improves solubility of intermediates; aqueous workup removes unreacted reagents.Method A (THF/H₂O) vs. Method B (ethyl acetate/HCl)
PurificationSilica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

  • ¹H NMR:
  • Piperazine protons: Multiplets between δ 2.5–3.5 ppm for N-CH₂ groups.

  • Triazole protons: A singlet at δ 7.8–8.2 ppm for the triazole C-H.

  • tert-butyl group: A singlet at δ 1.4–1.5 ppm for the nine equivalent protons .

    • ¹³C NMR:
  • Boc carbonyl: A peak at ~155 ppm.

  • Ethoxycarbonyl group: Two peaks at ~165 ppm (ester carbonyl) and ~60 ppm (OCH₂CH₃) .

    • Mass Spectrometry (ESI-MS):
  • Look for [M+H]⁺ or [M+Na]⁺ adducts. For example, m/z 429.2 [M+H]⁺ in analogous piperazine-thiazole derivatives .

    Validation Tips:

    • Compare experimental spectra with computed data (e.g., PubChem entries) to confirm structural assignments .
    • Use HSQC and HMBC to resolve overlapping signals in crowded regions.

Advanced Research Questions

Q. How can researchers optimize the click chemistry conjugation efficiency of the triazole moiety in this compound for bioconjugation applications?

Methodological Answer:

  • Catalyst Screening: Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine) to accelerate cycloaddition.
  • Solvent Compatibility: DMSO or t-BuOH/H₂O mixtures enhance solubility of biomolecules (e.g., proteins) while maintaining triazole stability .
  • Kinetic Monitoring: Track reaction progress via TLC or inline IR spectroscopy to identify side products (e.g., oxidative dimerization).

Case Study: In Pfizer’s EP 4 219 464 A1 patent, tert-butyl piperazine-thiadiazole derivatives achieved 42–60% conjugation yields using XPhos palladium catalysts and acetonitrile/water solvent systems .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays for this compound?

Methodological Answer:

  • Assay Standardization:
  • Normalize cell viability assays (e.g., MTT) using the same passage number and seeding density.

  • Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-experimental variability .

    • SAR Analysis:
  • Compare substituent effects. For example, replacing the ethoxycarbonyl group with a methoxycarbonyl (as in ) may alter receptor binding kinetics.

    • Statistical Validation:
  • Use ANOVA or Student’s t-test to assess significance across replicates. Discrepancies in IC₅₀ values >20% warrant re-evaluation of assay conditions .

Q. What are the critical considerations in designing a multi-step synthesis protocol to avoid side reactions and ensure high purity of the final product?

Methodological Answer:

  • Intermediate Stability:
  • Protect labile groups (e.g., Boc) during harsh reactions. For example, avoid strong acids in early steps to prevent premature deprotection .

    • Byproduct Mitigation:
  • Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents in click chemistry steps .

    • Process Analytical Technology (PAT):
  • Implement inline HPLC monitoring to detect and quantify impurities (e.g., diastereomers in piperazine derivatives) .

    Example Workflow:

    StepKey ActionOutcome
    1. Triazole formationCu(I) catalysis in THF/H₂O85% conversion
    2. Piperazine Boc protectionDi-tert-butyl dicarbonate, 0°C92% yield
    3. Final purificationSilica gel chromatography (70% ethyl acetate)>99% purity

Q. How does the presence of the ethoxycarbonyl group on the triazole ring influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects:
  • The electron-withdrawing ethoxycarbonyl group increases the electrophilicity of the triazole C-4 position, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols) .

    • Steric Considerations:
  • The ethoxy group may hinder access to the reaction site, requiring bulky nucleophiles (e.g., tert-butylamine) to be used in excess .

    • Case Study:
      In analogous compounds, replacing ethoxycarbonyl with methyl ester reduced substitution yields from 75% to 40%, highlighting the role of electron-withdrawing groups in activating the triazole ring .

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